Ethyl (5-bromo-2-fluorophenyl)(hydroxy)acetate
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Overview
Description
Ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which makes it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an ester or ketone.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions on the phenyl ring.
Oxidation: Formation of carbonyl-containing compounds such as esters or ketones.
Reduction: Formation of alcohols from the ester group.
Scientific Research Applications
Ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate can be compared with other similar compounds such as:
- Ethyl 2-(5-chloro-2-fluorophenyl)-2-hydroxyacetate
- Ethyl 2-(5-bromo-2-chlorophenyl)-2-hydroxyacetate
- Ethyl 2-(5-iodo-2-fluorophenyl)-2-hydroxyacetate
These compounds share similar structural features but differ in the type and position of halogen atoms on the phenyl ring. The unique combination of bromine and fluorine in ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10BrFO3 |
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Molecular Weight |
277.09 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H10BrFO3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5,9,13H,2H2,1H3 |
InChI Key |
PCPUPDDTMNSRQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
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